molecular formula C21H16O5 B11966257 Methyl 3-hydroxy-4,5-diphenylmethylenedioxybenzoate CAS No. 69829-46-5

Methyl 3-hydroxy-4,5-diphenylmethylenedioxybenzoate

Cat. No.: B11966257
CAS No.: 69829-46-5
M. Wt: 348.3 g/mol
InChI Key: WAUGRGIYXIPCRC-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4,5-diphenylmethylenedioxybenzoate is an organic compound with a complex structure that includes a benzoate ester, hydroxyl group, and methylenedioxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-4,5-diphenylmethylenedioxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-4,5-diphenylmethylenedioxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4,5-diphenylmethylenedioxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3-oxo-4,5-diphenylmethylenedioxybenzoate.

    Reduction: Formation of 3-hydroxy-4,5-diphenylmethylenedioxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-hydroxy-4,5-diphenylmethylenedioxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and oxidative stress-related conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4,5-diphenylmethylenedioxybenzoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate
  • Methyl 3,4,5-trimethoxybenzoate
  • Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate

Uniqueness

Methyl 3-hydroxy-4,5-diphenylmethylenedioxybenzoate is unique due to its specific structural features, such as the methylenedioxy bridge and the presence of two phenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-24-20(23)14-12-17(22)19-18(13-14)25-21(26-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUGRGIYXIPCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69829-46-5
Record name 7-HYDROXY-2,2-DIPHENYL-BENZO(1,3)DIOXOLE-5-CARBOXYLIC ACID METHYL ESTER
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